ethyl 1-(4-butylphenyl)-4-[(4-butylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
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Overview
Description
ETHYL 4-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound with a molecular formula of C34H38N2O. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the butylanilino and butylphenyl groups through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, ensures consistent quality and efficiency. Purification processes such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are crucial for the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 4-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which ETHYL 4-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-butylanilino)-N-(4-butylphenyl)-2,2-diphenylacetamide
- 4-Butylphenyl 2-octylphenylamine
Uniqueness
ETHYL 4-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H36N2O3 |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
ethyl 4-(4-butylanilino)-1-(4-butylphenyl)-2-methyl-5-oxopyrrole-2-carboxylate |
InChI |
InChI=1S/C28H36N2O3/c1-5-8-10-21-12-16-23(17-13-21)29-25-20-28(4,27(32)33-7-3)30(26(25)31)24-18-14-22(15-19-24)11-9-6-2/h12-20,29H,5-11H2,1-4H3 |
InChI Key |
MRCXKNINQHBTHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)CCCC)(C)C(=O)OCC |
Origin of Product |
United States |
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